molecular formula C10H9N3OS B2728859 2-(Allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole CAS No. 330558-96-8

2-(Allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Cat. No.: B2728859
CAS No.: 330558-96-8
M. Wt: 219.26
InChI Key: WOCGNTOGQKEMSJ-UHFFFAOYSA-N
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Description

2-(Allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a synthetic small molecule belonging to the 1,3,4-oxadiazole class of heterocyclic compounds, which are renowned in medicinal chemistry for their diverse biological activities and presence in pharmacologically active agents . This compound features a pyridin-4-yl ring at the 5-position and an allylthio moiety at the 2-position of the central 1,3,4-oxadiazole core. The 1,3,4-oxadiazole scaffold is a privileged structure in drug design due to its metabolic stability and ability to engage in key hydrogen-bonding interactions with biological targets . Its derivatives are investigated for a broad spectrum of therapeutic applications, including as anticancer agents that operate by inhibiting enzymes like thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II , as well as anti-inflammatory agents that target LPS-TLR4-NF-κB signaling pathways . Recent studies on structurally related 1,3,4-oxadiazole hybrids have demonstrated significant potential as antidiabetic agents, showing powerful in vitro inhibitory activity against carbohydrate-hydrolyzing enzymes α-amylase and α-glucosidase, outperforming the standard drug acarbose in some cases . This suggests a promising research value for this compound as a dual-target inhibitor for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus research. The allylthio side chain may contribute to enhanced reactivity and interaction with enzyme active sites, making this compound a valuable building block for further structure-activity relationship (SAR) studies and the development of novel enzyme inhibitors . It is also a key intermediate for synthesizing more complex molecular hybrids for antimicrobial and anti-tubercular research . The compound must be stored in a cool, dry place and handled in accordance with all applicable laboratory safety regulations. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-prop-2-enylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-2-7-15-10-13-12-9(14-10)8-3-5-11-6-4-8/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCGNTOGQKEMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(O1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with allyl isothiocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The pyridin-4-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial activity against various pathogens. For example, compounds similar to 2-(Allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole have shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameTarget PathogenActivity Level
This compoundStaphylococcus aureusModerate
This compoundEscherichia coliHigh
Similar derivativesCandida albicansModerate to High

Anticancer Activity

Compounds containing the oxadiazole ring have been investigated for their anticancer properties. For instance, studies indicate that certain oxadiazole derivatives can induce apoptosis in cancer cell lines such as glioblastoma. These compounds often function by targeting specific signaling pathways involved in cell proliferation and survival .

Table 2: Anticancer Efficacy of Oxadiazole Derivatives

Compound NameCancer TypeMechanism of Action
This compoundGlioblastomaInduction of apoptosis
Similar derivativesVarious cancer typesInhibition of cell cycle

Angiogenesis Inhibition

Recent research has indicated that certain oxadiazole derivatives can act as inhibitors of angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR2). The compound 3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thiones has been shown to effectively inhibit angiogenesis in both in vitro and in vivo models . This property is particularly valuable for developing treatments for cancer and other diseases characterized by abnormal blood vessel growth.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of allylthiol with pyridine derivatives under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole is largely dependent on its interaction with biological targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Comparison with Similar Compounds

Substituent Effects at the 2-Position (Thioether Variants)

The 2-position of 1,3,4-oxadiazole derivatives is highly tunable, with substituents influencing solubility, stability, and bioactivity. Key comparisons include:

Allylthio vs. Methylthio
  • Target Compound (Allylthio) :
    • Expected to exhibit higher lipophilicity (logP ~3.7 inferred from analogs) and lower melting points (e.g., 77–78°C for a related allylthio-oxadiazole in ) due to reduced crystallinity.
Allylthio vs. Aromatic Thioethers
  • 2-((2-Fluorobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole ():
    • Physical Properties : Melting point of 101°C (white solid) and 78.2% yield.
    • Bioactivity : Demonstrated antifungal activity against Botrytis cinerea (EC₅₀ = 12.3 µg/mL), attributed to the electron-withdrawing fluorobenzyl group enhancing electrophilicity.
  • Target Compound: The allylthio group may reduce antifungal potency compared to fluorobenzylthio due to weaker electron-withdrawing effects but could improve solubility in nonpolar environments .

Substituent Effects at the 5-Position (Aromatic/Heteroaromatic Variants)

The 5-position substituent dictates electronic interactions and target binding. Notable analogs include:

Pyridin-4-yl vs. Pyridazinyl
  • 5-(Pyridazinyl)-1,3,4-oxadiazole (, Compound 3r):
    • Bioactivity : EC₅₀ = 81.46 µg/mL and MIC = 237.83 µg/mL against Xanthomonas oryzae.
    • Comparison : Pyridazinyl’s additional nitrogen may enhance hydrogen bonding but reduce lipophilicity compared to pyridin-4-yl.
Pyridin-4-yl vs. Trifluoromethylpyrazole
  • 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (): Physical Properties: Melting point = 77–78°C, yield = 78.4%.
Antifungal Activity
  • 2-((2-Fluorobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole ():
    • EC₅₀ = 12.3 µg/mL against Botrytis cinerea.
  • 2-(Methylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole ():
    • Activity inferred to be lower due to reduced steric bulk.
  • Target Compound : Predicted moderate activity, balancing allylthio’s lipophilicity and pyridin-4-yl’s π-stacking.
Anti-inflammatory Activity
  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole ():
    • 59.5% inhibition at 20 mg/kg, comparable to indomethacin.
  • Target Compound : The pyridin-4-yl group may enhance binding to inflammatory targets like COX-2, though allylthio’s electron-donating nature could reduce potency compared to ketone-containing analogs .

Biological Activity

The compound 2-(Allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole belongs to the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.

Chemical Structure

The structural formula of this compound can be represented as follows:

C10H10N2SO\text{C}_{10}\text{H}_{10}\text{N}_2\text{S}\text{O}

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit promising anticancer properties. In vitro assays have shown that this compound displays cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 Value (µM)
HeLa (Cervical)5.2
MCF-7 (Breast)8.1
A549 (Lung)6.5

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. It has shown activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis64 µg/mL

This suggests that the compound may serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in animal models. Studies indicate that it reduces pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound has been found to inhibit key enzymes involved in cancer progression and inflammation, such as COX-1 and COX-2.
  • Modulation of Signaling Pathways : It affects various signaling pathways, including those related to apoptosis and cell cycle regulation.
  • Interaction with DNA : Preliminary studies suggest that the compound may interact with DNA, leading to the induction of genotoxic effects in cancer cells .

Case Studies

A notable case study involved the evaluation of the compound's efficacy in a mouse model of breast cancer. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. The study reported an average tumor volume reduction of over 50% after four weeks of treatment .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(Allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole?

The synthesis typically involves multi-step protocols starting with cyclization of hydrazides or thioureas. A common approach includes:

  • Step 1 : Formation of a hydrazide intermediate by reacting ethyl 4,4,4-trifluoro-3-oxobutanoate with hydrazine hydrate.
  • Step 2 : Cyclization using carbon disulfide or thiourea derivatives to form the 1,3,4-oxadiazole core.
  • Step 3 : Introduction of the allylthio group via nucleophilic substitution with allyl mercaptan under basic conditions.
    Yields can vary (e.g., 68.7–83.3% in related compounds) depending on reaction temperature, solvent (e.g., DMF or THF), and catalyst (e.g., K₂CO₃) .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in allylthio substitution?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Temperature modulation : Conducting reactions at 0–5°C to suppress disulfide byproduct formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate ion.
  • Catalyst use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity.
  • Purification : Column chromatography with hexane/ethyl acetate (7:3) effectively isolates the target compound .

Basic: What analytical techniques are essential for characterizing 1,3,4-oxadiazole derivatives?

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., allylthio protons at δ 2.42–3.58 ppm, pyridinyl protons at δ 7.86–8.82 ppm).
  • HRMS : Validates molecular weight (e.g., theoretical vs. observed m/z for C₁₀H₁₀N₃OS₂: 268.03).
  • X-ray crystallography : Resolves crystal packing and bond angles (monoclinic system, space group P2₁/c) .

Advanced: How can discrepancies in biological activity data between similar oxadiazole derivatives be resolved?

Contradictions in fungicidal/herbicidal activity (e.g., >50% inhibition in Sclerotinia sclerotiorum vs. no activity) may stem from:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance target binding vs. electron-donating groups.
  • Stereoelectronic factors : Pyridinyl vs. phenyl rings alter π-π stacking with enzyme active sites.
  • Assay variability : Standardize inoculum density, incubation time, and solvent controls (e.g., DMSO ≤1% v/v) .

Basic: What computational tools are used to predict the biological activity of this compound?

  • Molecular docking (AutoDock/Vina) : Models interactions with targets like succinate dehydrogenase (SDH; PDB: 2FBW). Key residues (e.g., Trp173, Tyr58) form hydrogen bonds with the oxadiazole core.
  • DFT calculations : Evaluate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and charge transfer .

Advanced: How does the allylthio group influence electronic properties for potential optoelectronic applications?

The allylthio moiety introduces:

  • Extended conjugation : Enhances π-electron delocalization, reducing the HOMO-LUMO gap (~3.2 eV).
  • Charge transport : Sulfur’s lone pairs improve hole/electron mobility, as seen in organic scintillators using BPBD (a related oxadiazole) .

Basic: What in vitro models assess the compound’s toxicity profile?

  • Plant cell assays : Evaluate phytotoxicity using Lemna minor or Allium cepa root elongation tests.
  • Invertebrate models : Daphnia magna or Artemia salina lethality assays (LC₅₀ values) .

Advanced: How can structural modifications improve target selectivity in enzyme inhibition?

  • Bioisosteric replacement : Substitute pyridinyl with quinolinyl for enhanced π-stacking in hydrophobic enzyme pockets.
  • Linker variation : Replace allylthio with propylthio to reduce steric clash in SDH’s ubiquinone-binding site .

Basic: What safety precautions are critical when handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (GHS Category 2/1).
  • Ventilation : Use fume hoods due to potential respiratory irritation (GHS Category 3) .

Advanced: How can researchers validate contradictory data in thermal stability studies?

  • DSC/TGA : Compare decomposition temperatures across studies. Discrepancies may arise from sample purity or heating rates.
  • Crystallinity analysis : XRD identifies polymorphic forms affecting stability .

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